2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 314055-35-1
VCID: VC21433152
InChI: InChI=1S/C15H12F3NO2/c1-21-13-9-5-2-6-10(13)14(20)19-12-8-4-3-7-11(12)15(16,17)18/h2-9H,1H3,(H,19,20)
SMILES: COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F
Molecular Formula: C15H12F3NO2
Molecular Weight: 295.26g/mol

2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

CAS No.: 314055-35-1

Cat. No.: VC21433152

Molecular Formula: C15H12F3NO2

Molecular Weight: 295.26g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide - 314055-35-1

Specification

CAS No. 314055-35-1
Molecular Formula C15H12F3NO2
Molecular Weight 295.26g/mol
IUPAC Name 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Standard InChI InChI=1S/C15H12F3NO2/c1-21-13-9-5-2-6-10(13)14(20)19-12-8-4-3-7-11(12)15(16,17)18/h2-9H,1H3,(H,19,20)
Standard InChI Key HXPNDUAAZMQWIE-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F

Introduction

Chemical Identity and Physical Properties

2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide represents an important chemical entity with distinct structural characteristics. The compound is identified by the CAS registry number 314055-35-1 and possesses a molecular formula of C15H12F3NO2. With a molecular weight of 295.26 g/mol, this compound contains several key functional groups that contribute to its chemical behavior and potential biological activities.

The structural backbone of this compound consists of a 2-methoxybenzamide moiety connected to a 2-trifluoromethylphenyl group through an amide bond. This specific arrangement creates a unique electronic and steric environment that influences its physical and chemical properties. The presence of the trifluoromethyl group (CF3) at the ortho position of one phenyl ring represents a critical feature, as this group is known to enhance lipophilicity and metabolic stability - two properties highly valued in drug development.

Chemical Identifiers and Structure

Table 1 summarizes the key chemical identifiers and structural information for 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide:

PropertyValue
CAS Number314055-35-1
IUPAC Name2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Molecular FormulaC15H12F3NO2
Molecular Weight295.26 g/mol
Exact Mass295.08201311
Standard InChIInChI=1S/C15H12F3NO2/c1-21-13-9-5-2-6-10(13)14(20)19-12-8-4-3-7-11(12)15(16,17)18/h2-9H,1H3,(H,19,20)
Standard InChIKeyHXPNDUAAZMQWIE-UHFFFAOYSA-N
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F
PubChem Compound803556

The structural parameters represented in this table provide essential information for chemical database searching, structure verification, and computational analysis of the compound . The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations offer standardized representations of the molecular structure, facilitating computational chemistry applications and database integration.

Synthesis and Chemical Reactivity

The synthesis of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves specific reaction pathways and chemical transformations. Understanding these synthetic routes is crucial for laboratories developing this compound for research purposes.

Synthetic Pathways

The primary synthetic route to 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction between 2-methoxybenzoic acid and 2-(trifluoromethyl)aniline. This reaction follows standard amide formation chemistry, which can be achieved through various methodologies:

  • Direct coupling of 2-methoxybenzoic acid with 2-(trifluoromethyl)aniline using coupling reagents such as carbodiimides (DCC, EDC) or HATU in the presence of a suitable base.

  • Conversion of 2-methoxybenzoic acid to an activated intermediate (acid chloride, anhydride, or activated ester) followed by nucleophilic attack by 2-(trifluoromethyl)aniline.

  • Use of specialized condensation reagents that facilitate amide bond formation under mild conditions.

The selection of appropriate reaction conditions, including solvent choice (e.g., dimethylformamide or dichloromethane), temperature parameters, and reaction duration, plays a crucial role in optimizing yield and ensuring product purity. These considerations become particularly important when scaling up synthesis for larger research applications or potential industrial production.

Chemical Reactivity Pathways

The chemical reactivity of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is primarily determined by its functional groups. The amide linkage (-CONH-) exhibits relative stability under physiological conditions but may undergo hydrolysis in strongly acidic or basic environments. The amide nitrogen can serve as a hydrogen bond donor, potentially interacting with biological targets through specific recognition elements.

The methoxy group (-OCH3) contributes to the electronic properties of the aromatic ring and can participate in hydrogen bonding as an acceptor. This functional group may influence the compound's solubility profile and interactions with biological systems.

Understanding these reactivity patterns requires detailed knowledge of reaction kinetics and mechanisms, which can be elucidated through experimental studies using spectroscopic methods or computational modeling approaches.

Analytical Characterization Techniques

Proper characterization of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is essential for confirming its structure, assessing purity, and ensuring reproducibility in research applications. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary technique for structural elucidation of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide. 1H-NMR would reveal characteristic signals for the aromatic protons of both phenyl rings, the methoxy protons (typically appearing as a singlet around 3-4 ppm), and the amide N-H proton (usually appearing as a broader signal at 8-10 ppm). 19F-NMR provides valuable information about the trifluoromethyl group, typically showing a characteristic singlet signal.

Mass spectrometry (MS) offers complementary structural information, with the molecular ion peak expected at m/z 295.08, corresponding to the exact mass of the compound. Fragmentation patterns can provide additional structural confirmation, with characteristic fragments resulting from cleavage of the amide bond or loss of the methoxy or trifluoromethyl groups.

Infrared spectroscopy (IR) would display characteristic absorption bands for the amide C=O stretching (typically around 1640-1690 cm-1), N-H stretching (3300-3500 cm-1), and C-F stretching vibrations (1000-1400 cm-1), providing further structural validation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents a vital technique for purity assessment and quantification of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide. Appropriate HPLC conditions, including column selection, mobile phase composition, and detection method, would need to be optimized for this specific compound. UV detection at wavelengths corresponding to the aromatic and amide chromophores would typically be employed.

For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the structural information provided by mass spectrometry, offering a powerful tool for compound identification and purity assessment.

Research Status and Future Directions

The current research status of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide suggests promising applications in medicinal chemistry and pharmacology, although further studies are needed to fully elucidate its properties and potential.

Current Research Status

While 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide shows promise in several scientific fields, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Preliminary data suggest potential applications in medicinal chemistry and pharmacology, particularly in cancer treatment, but more comprehensive studies are needed to validate these findings and explore additional therapeutic areas.

The compound's structural features, particularly the trifluoromethyl group, suggest favorable drug-like properties that warrant further investigation in pharmaceutical research. The presence of this group enhances lipophilicity and metabolic stability, two critical properties for drug development.

Comparison with Similar Compounds

2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide shares structural similarities with the positional isomer 2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide (CAS: 150225-47-1), which has the trifluoromethyl group at the para position of the phenyl ring rather than the ortho position. This positional difference likely results in distinct three-dimensional structures and potentially different biological activities, providing an opportunity for comparative studies to understand the impact of substituent positioning on biological activity.

The research on N-benzyloxyphenyl benzamides with potent activity against Trypanosoma brucei suggests that various benzamide derivatives can exhibit significant biological activities . These findings provide context for understanding the potential of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in similar applications and highlight the importance of systematic structure-activity relationship studies.

Future Research Directions

Future studies on 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide should focus on several key areas:

  • Exploring the compound's interaction with biological targets through binding studies and computational modeling to identify potential mechanisms of action.

  • Investigating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles, to guide drug design efforts.

  • Conducting in vitro and in vivo efficacy studies for potential therapeutic applications, particularly in cancer treatment and antiparasitic therapy.

  • Developing structure-activity relationships by synthesizing and testing analogues with various substitution patterns to optimize biological activity.

  • Investigating its efficacy in animal models, which will be crucial for advancing its development as a therapeutic agent.

These research directions would contribute to a more comprehensive understanding of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide and its potential applications in pharmaceutical research and development.

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